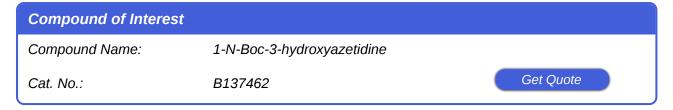


Technical Guide: 1-N-Boc-3-hydroxyazetidine (CAS: 141699-55-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-hydroxyazetidine, with the CAS number 141699-55-0, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid four-membered azetidine core, combined with a strategically placed hydroxyl group and a Boc-protecting group, offers a unique conformational constraint and versatile reactivity. This guide provides an in-depth overview of its chemical properties, synthesis, and significant applications, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

1-N-Boc-3-hydroxyazetidine is typically a white to light yellow solid. The Boc (tert-butoxycarbonyl) group provides stability and allows for controlled deprotection in synthetic routes.



Property	Value	Reference(s)
CAS Number	141699-55-0	_
Molecular Formula	C ₈ H ₁₅ NO ₃	
Molecular Weight	173.21 g/mol	
Appearance	White to light yellow solid/powder	_
Melting Point	36-43 °C	
Boiling Point	253.7±33.0 °C (Predicted)	
Purity (Assay)	≥96.0% - 97%	_
Storage Temperature	2-8°C	_
Solubility	Soluble in organic solvents, insoluble in water	_

Synthesis and Experimental Protocols

The synthesis of **1-N-Boc-3-hydroxyazetidine** can be achieved through various routes. A common and efficient method involves the debenzylation of a protected azetidine precursor followed by the introduction of the Boc group.

Protocol 1: Synthesis from 1-benzhydrylazetidin-3-ol hydrochloride

This two-step procedure involves the formation of the free base followed by a one-pot debenzylation and Boc-protection.

Step 1: Formation of 1-benzhydrylazetidin-3-ol (Free Base)

- Suspend 1-benzhydrylazetidin-3-ol hydrochloride (625 g, 2.27 mol) in a mixture of 10% aqueous sodium carbonate solution (5 L) and dichloromethane (5 L).
- Stir the suspension at room temperature until all solids dissolve.



- Separate the organic layer and extract the aqueous layer with dichloromethane (2 L).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

Step 2: Hydrogenolysis and Boc-Protection

- Dissolve the crude free base in tetrahydrofuran (THF) (6 L) in a suitable pressure vessel (e.g., Parr bomb).
- Add di-tert-butyl dicarbonate (Boc2O) and a palladium on carbon (Pd/C) catalyst.
- Pressurize the vessel with hydrogen gas (e.g., to 30 psi) and stir at room temperature for approximately 18 hours, or until hydrogen uptake ceases.
- Monitor the reaction completion by a suitable analytical method (e.g., HPLC).
- Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with THF (4 L).
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (e.g., 1:1 to 1:2), to afford **1-N-Boc-3-hydroxyazetidine**.



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Caption: General synthesis workflow for **1-N-Boc-3-hydroxyazetidine**.

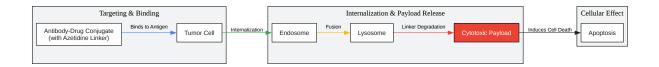
Core Applications in Drug Discovery



The structural attributes of **1-N-Boc-3-hydroxyazetidine** make it a highly valuable component in the construction of complex therapeutic molecules. Its primary role is as a linker, connecting different functional moieties within a drug construct.

Antibody-Drug Conjugates (ADCs)

In ADC development, **1-N-Boc-3-hydroxyazetidine** serves as a precursor to non-cleavable linkers. These linkers covalently attach a potent cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb selectively targets tumor-associated antigens on cancer cells, and upon internalization, the entire ADC is degraded in the lysosome, releasing the payload to exert its cell-killing effect. The azetidine ring provides a stable, rigid spacer within the linker, influencing the overall properties of the ADC, such as solubility and stability.



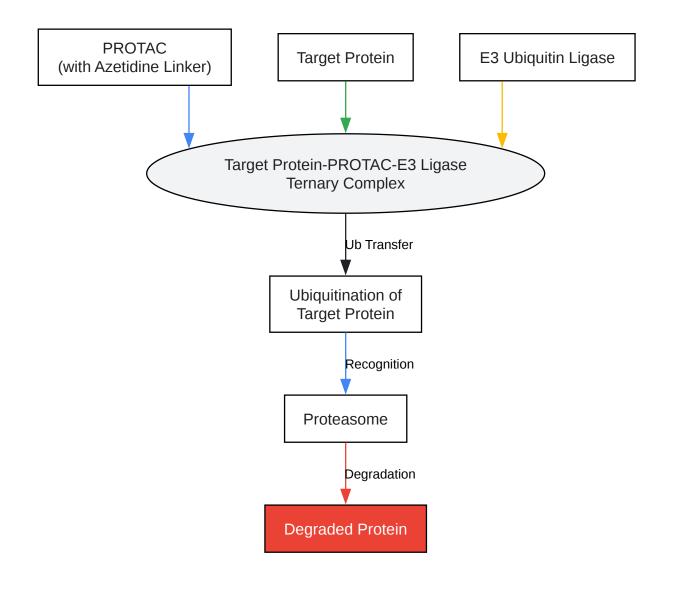
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Caption: Role of azetidine linkers in ADC mechanism of action.

Proteolysis Targeting Chimeras (PROTACs)

1-N-Boc-3-hydroxyazetidine is also employed in the synthesis of linkers for PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The azetidine-containing linker plays a crucial role in orienting these two ligands to facilitate the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.





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Caption: Logical workflow of PROTAC-mediated protein degradation.

Conclusion

1-N-Boc-3-hydroxyazetidine is a versatile and indispensable building block for the synthesis of sophisticated molecules in drug discovery. Its unique structural features provide a stable and conformationally constrained scaffold that is leveraged in the design of linkers for ADCs and PROTACs. The synthetic accessibility and reactivity of this compound will continue to fuel innovation in the development of next-generation targeted therapies.

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